17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan
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Overview
Description
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan is a synthetic compound that belongs to the morphinan class of opioids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan involves multiple steps, starting from the basic morphinan structure. The key steps include:
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group at the 17th position.
Hydroxylation: Addition of hydroxyl groups at the 3rd and 14th positions.
Epoxidation: Formation of the epoxy group between the 4th and 5th positions.
Benzylacetamidation: Introduction of the benzylacetamido group at the 6th position.
The reaction conditions typically involve the use of strong bases, oxidizing agents, and protective groups to ensure selective functionalization of the morphinan core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of the epoxy group to a diol.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the morphinan structure with altered functional groups, which can be further explored for their pharmacological properties .
Scientific Research Applications
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of novel opioid receptor ligands.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential as an analgesic with reduced side effects compared to traditional opioids.
Industry: Explored for its use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through interaction with opioid receptors, particularly the mu and kappa opioid receptors. It acts as an agonist or antagonist depending on the specific receptor subtype and the presence of other ligands. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation, reward, and addiction .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: A morphinan derivative used as an opioid receptor antagonist.
Naloxone: Another opioid receptor antagonist with a similar structure.
Buprenorphine: A partial agonist at the mu opioid receptor with a unique pharmacological profile.
Uniqueness
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(benzylacetamido)morphinan is unique due to its specific structural modifications, which confer distinct pharmacological properties. These modifications include the cyclopropylmethyl group, the epoxy ring, and the benzylacetamido group, which together enhance its selectivity and efficacy at opioid receptors.
Properties
Molecular Formula |
C28H32N2O4 |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-2-phenylacetamide |
InChI |
InChI=1S/C28H32N2O4/c31-21-9-8-19-15-22-28(33)11-10-20(29-23(32)14-17-4-2-1-3-5-17)26-27(28,24(19)25(21)34-26)12-13-30(22)16-18-6-7-18/h1-5,8-9,18,20,22,26,31,33H,6-7,10-16H2,(H,29,32) |
InChI Key |
OVWRNTYBUBIDEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)CC7=CC=CC=C7 |
Origin of Product |
United States |
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